[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol
Overview
Description
[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol: is an organic compound with the molecular formula C11H15BrO4 . It is characterized by the presence of a bromine atom, a methoxyethoxymethoxy group, and a hydroxyl group attached to a benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol typically involves the following steps:
Bromination: The starting material, 3-hydroxybenzyl alcohol, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Etherification: The brominated intermediate is then subjected to etherification with 2-methoxyethanol in the presence of a base such as potassium carbonate to introduce the methoxyethoxymethoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium amide in liquid ammonia, sodium thiolate in ethanol.
Major Products:
Oxidation: 4-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde, 4-Bromo-3-(2-methoxyethoxymethoxy)benzoic acid.
Reduction: 4-Bromo-3-(2-methoxyethoxymethoxy)benzyl alcohol.
Substitution: 4-Amino-3-(2-methoxyethoxymethoxy)phenylmethanol, 4-Mercapto-3-(2-methoxyethoxymethoxy)phenylmethanol.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Utilized in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Industry:
- Applied in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the methoxyethoxymethoxy group can influence its binding affinity and selectivity.
Comparison with Similar Compounds
- 4-Bromo-3-hydroxybenzyl alcohol
- 4-Bromo-3-methoxybenzyl alcohol
- 4-Bromo-3-(2-methoxyethoxy)benzyl alcohol
Uniqueness:
- The presence of the methoxyethoxymethoxy group in [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol provides unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of complex organic compounds.
Properties
IUPAC Name |
[4-bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO4/c1-14-4-5-15-8-16-11-6-9(7-13)2-3-10(11)12/h2-3,6,13H,4-5,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNXDTCHVHEQOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=C(C=CC(=C1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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